Pt(II) Octaethylporphine ketone
Overview
Description
Synthesis Analysis
The synthesis of Pt(II) Octaethylporphine ketone involves optimized procedures to produce the compound and its complexes in pure form. Specifically, the synthesis of octaethylporphine-diketone (OEPDK) and its platinum(II) complexes have been optimized, allowing for their isolation in preparative quantities. These compounds are characterized by NMR, UV-VIS absorption, and emission spectroscopy, showcasing their unique electronic spectra compared to corresponding porphyrins and porphyrin-monoketones (Papkovsky & Ponomarev, 2001).
Molecular Structure Analysis
The molecular and crystal structures of Pt(II) complexes, such as those with palladium(II) and platinum(II) hydroquinonylphosphine complexes, reveal their inclusion properties and their relationship with the molecular structures and co-crystalline behavior of organic ‘wheel-and-axle’ host molecules (Sembiring et al., 1995). These studies provide insights into the design of new inorganic host molecules.
Chemical Reactions and Properties
Pt(II) Octaethylporphine ketone complexes exhibit interesting reactivity, such as the Baeyer–Villiger oxidation of ketones catalyzed by Pt(II) complexes, highlighting their role as efficient catalysts in organic transformations (Michelin et al., 2010). The unique electronic properties of Pt combined with soft Lewis acid character modulated by ligands contribute to their versatile activity and selectivity in such reactions.
Physical Properties Analysis
The physical properties of Pt(II) Octaethylporphine ketone complexes are closely related to their molecular structures. Studies on luminescent mono-, bi-, and trinuclear trans-cyclometalated platinum(II) complexes derived from 2,6-diphenylpyridine show how structural features influence photophysical behavior, with emissions generally assigned as MMLCT [dsigma-->pi(CNN)] in nature, indicating the importance of Pt.Pt and pi-pi configurations in both solution and solid states (Lu et al., 2001).
Chemical Properties Analysis
The chemical properties of Pt(II) Octaethylporphine ketone and its complexes are characterized by selective formation and reactivity. For instance, the selective formation of heteroligated Pt(II) complexes with bidentate phosphine-thioether (P,S) and phosphine-Selenoether (P,Se) ligands via halide-induced ligand rearrangement reaction demonstrates the versatility of these complexes in coordination chemistry and their potential application in catalysis and material science (Spokoyny et al., 2010).
Scientific Research Applications
Spectral-Luminescent Properties : Octaethylporphine-diketone (OEPDK) and its complexes with platinum(II) and palladium(II) (PtOEPDK, PdOEPDK) exhibit unique spectral-luminescent properties. OEPDK shows strong fluorescence, whereas its platinum and palladium complexes exhibit weak room-temperature phosphorescence and practically no fluorescence. These properties suggest potential applications as longwave fluorescent and phosphorescent probes (Papkovsky & Ponomarev, 2001).
Oxygen Sensing : In a study, platinum octaethylporphine ketone (PtOEPK) was used as an oxygen-sensitive dye in poly(decyl methacrylate) fluorescent ratiometric nanosensors. These sensors showed high sensitivity and linearity in measuring dissolved oxygen, indicating potential applications in intracellular oxygen imaging and microresolved pressure profiles in biological and heterogeneous environments (Cao, Koo, & Kopelman, 2004).
Baeyer-Villiger Oxidation : Platinum(II) complexes, including those derived from octaethylporphine ketones, have been studied for their role in the Baeyer-Villiger oxidation of ketones to esters or lactones. These reactions are valuable in organic synthesis and involve environmentally friendly oxidants like hydrogen peroxide (Michelin, Sgarbossa, Scarso, & Strukul, 2010).
Phosphorescent Probing and Sensing : Pt(II) complexes of porphyrin ketones are reported to exhibit strong phosphorescence at room temperature. These compounds, including platinum(II) octaethylporphine ketone, have applications in phosphorescence sensing and probing, such as in binding assays and molecular oxygen sensing (Papkovsky, Ponomarev, Trettnak, & O'Leary, 1995).
Enhanced Fluorescence for Surface Analysis : Pt(II) Octaethylporphine on silver colloid-deposited paper substrates showed significantly enhanced fluorescence. This property is beneficial for high-throughput surface analysis and potential anti-counterfeiting technology applications (Zhang, Aslan, Previte, & Geddes, 2008).
Safety And Hazards
The safety data sheet for Pt(II) Octaethylporphine ketone suggests keeping the container tightly closed, avoiding breathing dust/fume/gas/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing impervious gloves/protective clothing/eye protection/face protection .
Future Directions
Pt(II) Octaethylporphine ketone has been found to have optical properties for sensing oxygen and can be incorporated into nanosensors . It may be used as a fluorescent dye in the fabrication of polymer- and silica-based oxygen sensors . This suggests potential future directions in the development of advanced sensing technologies.
Relevant Papers One relevant paper titled “Phosphorescent Complexes of Porphyrin Ketones: Optical Properties and Application to Oxygen Sensing” discusses the optical properties of Pt(II) Octaethylporphine ketone and its application to oxygen sensing .
properties
IUPAC Name |
3,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diid-2-one;platinum(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N4O.Pt/c1-9-21-22(10-2)28-18-30-25(13-5)26(14-6)32(39-30)20-34-36(15-7,16-8)35(41)33(40-34)19-31-24(12-4)23(11-3)29(38-31)17-27(21)37-28;/h17-20H,9-16H2,1-8H3,(H-,37,38,39,40,41);/q-1;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPOGYJJFLIBKP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(C3=O)(CC)CC)CC.[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4OPt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pt(II) Octaethylporphine ketone |
Citations
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